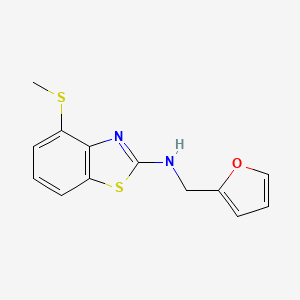
(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Descripción general
Descripción
“(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate” is a chemical compound with the molecular formula C17H18F3IO3S and a molecular weight of 486.29 . It is also known as Mesityl (o-tolyl)iodonium Triflate . It appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [O-]S(=O)(=O)C(F)(F)F.Cc1cc©c([I+]c2ccccc2C)c©c1 . This indicates the presence of an iodonium ion, a trifluoromethanesulfonate ion, and methylphenyl groups .Chemical Reactions Analysis
This compound is used as a reagent in organic synthesis, typically applied in arylation reactions and iodonium metathesis reactions .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 166.0 to 170.0 degrees Celsius . It is soluble in methanol . The compound should be stored in conditions that avoid light as it is light sensitive .Aplicaciones Científicas De Investigación
Benzyne Precursor and Organometallic Compounds
- (Kitamura et al., 2003) discuss the use of a similar compound, (Phenyl)[2-(Trimethylsilyl)Phenyl]Iodonium Triflate, as an efficient and mild benzyne precursor in organic syntheses. This highlights its role in facilitating complex chemical reactions.
Alkynylation of Benzotriazole
- (Kitamura et al., 2011) report on the alkynylation of benzotriazole using phenyl(trimethylsilylethynyl)iodonium and tert-butyldimethylsilylethynyl(phenyl)iodonium triflates, demonstrating its utility in synthesizing specific organic compounds.
Hypervalent Iodine−Benzyne Precursor
- (Kitamura et al., 1999) detail the use of a similar compound as a hypervalent iodine−benzyne precursor, which is significant in generating benzynes for various organic reactions.
Generation and Trapping of Acylbenzynes
- (Kitamura et al., 2006) explore the generation of benzynes bearing ketone function from hypervalent iodine compounds, indicating its role in specific organic transformations.
Photografting of Iodonium Salts
- (Médard et al., 2018) investigate the photografting of iodonium salts, including (4-nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate, onto surfaces, pointing to applications in material science and surface engineering.
Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Trifluoroacetate Salts
- (Carreras et al., 2017) describe the synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts, showing another aspect of its chemical versatility.
Chiral Nanoscopic Assemblies
- (Olenyuk et al., 1996) focus on the synthesis and characterization of optically active nanoscale-size assemblies using iodonium salts, including bis[4-(4‘-pyridyl)phenyl]iodonium triflate, revealing its potential in nanochemistry.
Improved Solubility of Hypervalent Iodine-Benzyne Precursors
- (Kitamura et al., 2003) discuss the synthesis of long-chained hypervalent iodine-benzyne precursors, showing advancements in the solubility of such compounds for broader applicability in organic chemistry.
Safety And Hazards
This compound is classified as having acute oral toxicity (category 3), causing eye irritation (category 2), skin irritation (category 2), and specific target organ toxicity following single exposure (category 3, respiratory system) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye or skin irritation persists .
Propiedades
IUPAC Name |
(2-methylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18I.CHF3O3S/c1-11-9-13(3)16(14(4)10-11)17-15-8-6-5-7-12(15)2;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMYCPNBAGXLDL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746455 | |
| Record name | (2-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate | |
CAS RN |
210823-54-4 | |
| Record name | (2-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




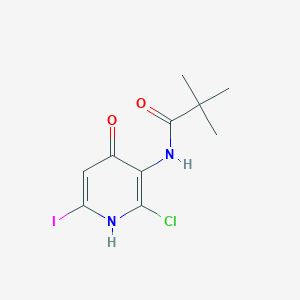
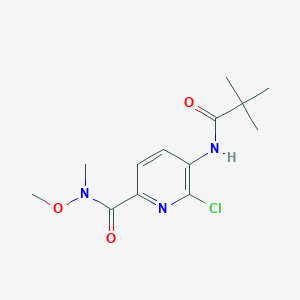
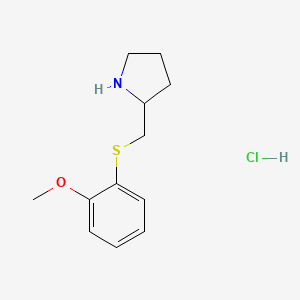
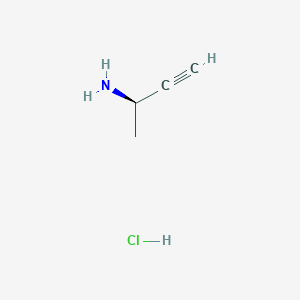
![Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1428259.png)
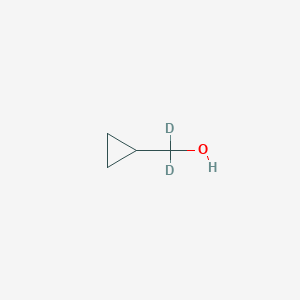
![5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428261.png)
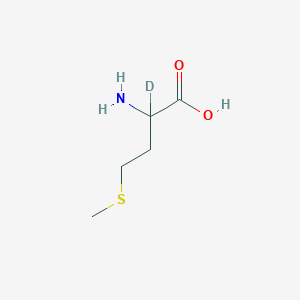
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate](/img/structure/B1428263.png)
![2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide](/img/structure/B1428265.png)
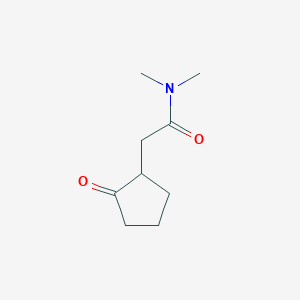
![6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B1428272.png)
